Scientific Field: Medicinal Chemistry
Application Summary: Pyrrolidine is a five-membered ring with a nitrogen atom. The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring.
Methods of Application: The review mentions two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings.
Results or Outcomes: The pyrrolidine ring and its derivatives have been found in bioactive molecules with target selectivity.
Scientific Field: Pharmacology
Methods of Application: The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of these derivatives.
4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 243.14 g/mol. It is characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and a carbonitrile functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in research and potential therapeutic uses .
The reactivity of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the carbonitrile group. This compound can undergo hydrolysis, leading to the formation of corresponding carboxylic acids under acidic or basic conditions. Additionally, it may participate in condensation reactions with various amines or alcohols, forming more complex structures depending on the reaction conditions .
This compound has been studied for its potential biological activities, particularly as a central nervous system agent. It acts as a GABAergic prodrug, which means it may enhance GABA (gamma-aminobutyric acid) activity in the brain, potentially offering anxiolytic or sedative effects. Preliminary studies suggest that it could be beneficial in treating anxiety disorders or other related conditions .
Synthesis of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride typically involves multi-step organic reactions:
4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride has potential applications in:
Studies have indicated that 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride interacts with GABA receptors, enhancing their activity. This interaction suggests potential effects on neurotransmission and could lead to therapeutic benefits in conditions characterized by GABA deficiency, such as anxiety and epilepsy. Further research is needed to elucidate its pharmacokinetics and detailed interaction profiles with other neurotransmitter systems .
Several compounds share structural similarities with 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
(S)-Pyrrolidine-3-carbonitrile hydrochloride | 1153950-49-2 | 1.00 | Similar pyrrolidine structure without chlorophenyl substitution |
3-Cyano-3-methylpyrrolidine hydrochloride | 1205750-61-3 | 0.96 | Contains a methyl group instead of chlorophenyl |
Piperidine-3-carbonitrile hydrochloride | 1199773-75-5 | 0.88 | Piperidine ring instead of pyrrolidine |
Piperidine-4-carbonitrile hydrochloride | 240401-22-3 | 0.81 | Different position of nitrile group |
4-Methylpiperidine-4-carbonitrile hydrochloride | 948894-26-6 | 0.78 | Methyl substitution on piperidine ring |
These compounds exhibit variations in their biological activities and chemical properties, highlighting the unique characteristics of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride, particularly its specific interactions with GABA receptors and potential therapeutic applications .